2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
Overview
Description
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H9Cl3O2 and its molecular weight is 255.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalytic Production and Optimization
- Enantiomerically Pure Synthesis : (S)-1-(4-methoxyphenyl) ethanol, a derivative of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, is synthesized using Lactobacillus senmaizuke as a biocatalyst. This compound is crucial for producing various drug intermediates, particularly antihistamines like diphenhydramine hydrochloride and loratadine. Optimizing the biocatalytic production involves parameters such as pH, temperature, incubation period, and agitation speed, resulting in high conversion and yield (Kavi, Özdemir, Dertli, & Şahin, 2021).
Degradation Studies
- Degradation by Fungi : The white rot fungus Phanerochaete chrysosporium can degrade methoxychlor, a compound structurally related to this compound, into various products, including a derivative of the compound . This suggests potential environmental applications in biodegradation or bioremediation processes (Grifoll & Hammel, 1997).
Reaction Systems and Synthesis
- Ionic Liquid-Containing Co-Solvent System : The efficiency of enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol is enhanced in systems containing ionic liquids. The catalytic performance depends on the types and combinations of anions and cations in these ionic liquids, which could have implications for industrial synthesis processes (Lou Wenyong, 2011).
Kinetic Studies
- Hydrolysis of Related Esters : The hydrolysis of p-methoxyphenyl dichloroethanoate and related esters in aqueous solutions with monohydric alcohols, offers insights into the reaction kinetics and stability of compounds similar to this compound. These studies provide a deeper understanding of the hydrophobic interactions and reaction dynamics in aqueous environments (Buurma, Pastorello, Blandamer, & Engberts, 2001).
Environmental and Biological Applications
- Extraction from Aqueous Solutions : The extraction of 2-(4-hydroxyphenyl)ethanol, a compound structurally related to this compound, from aqueous solutions using emulsion liquid membranes indicates potential applications in environmental cleanup or the extraction of similar compounds from waste streams (Reis, Freitas, Ferreira, & Carvalho, 2006).
Properties
IUPAC Name |
2,2,2-trichloro-1-(4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIPRIVNVYSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931845 | |
Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-31-6 | |
Record name | Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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